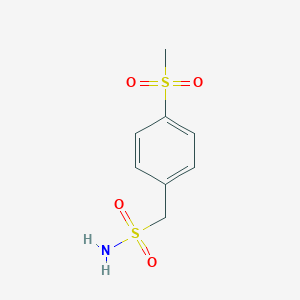

3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

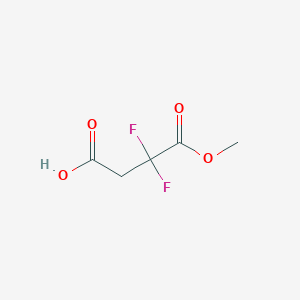

The synthesis of such a compound would likely involve the formation of the pyrazolone ring, possibly through a condensation reaction or a cyclization reaction. The phenyl and pyridin-2-yl groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolone ring, which would impart polarity to the molecule due to the presence of the carbonyl group (C=O) and the nitrogen atoms. The phenyl and pyridin-2-yl groups are aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one” could undergo a variety of chemical reactions. The carbonyl group could undergo addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group and the nitrogen atoms would likely make the compound polar, affecting its solubility in different solvents .Mécanisme D'action

3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential to interact with proteins and enzymes, as well as to modulate the activity of certain ion channels. Its mechanism of action is still being investigated, but it is believed to act by binding to certain receptor sites and altering their activity.

Biochemical and Physiological Effects

This compound has been studied for its potential to modulate the activity of certain ion channels, as well as its ability to interact with proteins and enzymes. It has been observed to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes, modulation of ion channel activity, and modulation of neurotransmitter release.

Avantages Et Limitations Des Expériences En Laboratoire

3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. It is also relatively stable, making it suitable for long-term storage. However, the compound is not very soluble in water, making it difficult to use in aqueous solutions.

Orientations Futures

3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a range of potential applications, from drug discovery to biochemistry and physiology. Future research should focus on exploring the compound’s potential to interact with proteins and enzymes, as well as to modulate the activity of certain ion channels. Additionally, further research should be conducted to better understand the compound’s mechanism of action and its potential to be used as a novel drug candidate. Finally, further research should explore the potential of this compound to be used as an adjuvant in drug formulations.

Méthodes De Synthèse

3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized by a number of methods, including the condensation of phenylhydrazine and pyridine-2-carboxaldehyde, or the reaction of pyridine-2-carboxaldehyde with ethyl chloroformate. The condensation of phenylhydrazine and pyridine-2-carboxaldehyde is the preferred method, as it produces a higher yield and is less expensive.

Applications De Recherche Scientifique

3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a range of scientific research applications. It has been used as a model compound to study the effect of substituents on the properties of pyrazole derivatives, as well as to investigate the mechanism of action of various drugs. It has also been used to study the structure-activity relationship of pyrazole derivatives and to explore the potential of these compounds as novel drug candidates.

Safety and Hazards

Propriétés

IUPAC Name |

5-phenyl-2-pyridin-2-yl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14-10-12(11-6-2-1-3-7-11)16-17(14)13-8-4-5-9-15-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMZEWNZGULGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)

![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)

![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)

![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)